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molecular formula C13H17NO3 B8476201 4-Hydroxy-4-(4-pyridyl)cyclohexanone ethylene ketal

4-Hydroxy-4-(4-pyridyl)cyclohexanone ethylene ketal

Cat. No. B8476201
M. Wt: 235.28 g/mol
InChI Key: JYNRHCKBNIPZAG-UHFFFAOYSA-N
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Patent
US04845228

Procedure details

In 40 ml of pyridine was dissolved 5 g of 4-hydroxy-4-(4-pyridyl)cyclohexanone ethyleneacetal and, 8 ml of thionyl chloride was added to the solution at -10° C. Then, after stirring at 0° C., the reaction solution was poured onto ice. After an excess of a sodium hydroxide aqueous solution was added to the mixture, it was extracted with methylene chloride and the extract was purified to give 4 g of 4-(4-pyridyl)cyclohex-3-enone ethyleneacetal.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
5 g
Type
reactant
Reaction Step Two
Quantity
8 mL
Type
reactant
Reaction Step Two
Quantity
40 mL
Type
solvent
Reaction Step Two

Identifiers

REACTION_CXSMILES
[CH2:1]1[O:17][C:4]2([CH2:9][CH2:8][C:7](O)([C:10]3[CH:15]=[CH:14][N:13]=[CH:12][CH:11]=3)[CH2:6][CH2:5]2)[O:3][CH2:2]1.S(Cl)(Cl)=O.[OH-].[Na+]>N1C=CC=CC=1>[CH2:2]1[O:3][C:4]2([CH2:9][CH2:8][C:7]([C:10]3[CH:11]=[CH:12][N:13]=[CH:14][CH:15]=3)=[CH:6][CH2:5]2)[O:17][CH2:1]1 |f:2.3|

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[OH-].[Na+]
Step Two
Name
Quantity
5 g
Type
reactant
Smiles
C1COC2(CCC(CC2)(C2=CC=NC=C2)O)O1
Name
Quantity
8 mL
Type
reactant
Smiles
S(=O)(Cl)Cl
Name
Quantity
40 mL
Type
solvent
Smiles
N1=CC=CC=C1

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
0 °C
Stirring
Type
CUSTOM
Details
Then, after stirring at 0° C.
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

ADDITION
Type
ADDITION
Details
was added to the solution at -10° C
ADDITION
Type
ADDITION
Details
the reaction solution was poured onto ice
EXTRACTION
Type
EXTRACTION
Details
was extracted with methylene chloride
CUSTOM
Type
CUSTOM
Details
the extract was purified

Outcomes

Product
Name
Type
product
Smiles
C1COC2(CC=C(CC2)C2=CC=NC=C2)O1
Measurements
Type Value Analysis
AMOUNT: MASS 4 g
YIELD: CALCULATEDPERCENTYIELD 86.6%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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